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molecular formula C14H10O4 B1594901 2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione CAS No. 83889-95-6

2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione

Cat. No. B1594901
M. Wt: 242.23 g/mol
InChI Key: SAXKEWRSGLPYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150530B2

Procedure details

In a 250 ml beaker, 2 grams (8.3 mmoles) of 2-acetyl-naphtho[2,3-b]furan-4,9-dione (prepared in example 2 or 3) was dissolved in 40 ml of DMF with heating. To the solution with stirring, 1 gram (26.4 mmoles) of sodium borohydride in 10 ml of water was added. The mixture was stirred in open air for 30 minutes, then diluted by adding 250 ml of water. The resulting mixture was extracted with 100 ml of dichloromethane twice. The combined organic phase was washed with 200 ml of water, dried with anhydrous sodium sulfate, and evaporated to dryness. The residue was crystallized in ethyl acetate to yield 1.6 gram (6.6 mmoles) of pure product with overall yield 80%. Pure product was characterized by 1H NMR and mass spectrum. 1H NMR (in DMSO) δ 1.47 (d, J=7, 3H), 4.88 (m, 1H), 5.83 (d, J=5, 1H), 6.91 (s, 1H), 7.84-7.90 (m, 2H), 8.06-8.11 (m, 2H). Mass (M+H) is 243.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:8][C:7]2[C:9](=[O:18])[C:10]3[C:15]([C:16](=[O:17])[C:6]=2[CH:5]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3)(=[O:3])[CH3:2].[BH4-].[Na+]>CN(C=O)C.O>[OH:3][CH:1]([C:4]1[O:8][C:7]2[C:9](=[O:18])[C:10]3[C:15]([C:16](=[O:17])[C:6]=2[CH:5]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(O1)C(C1=CC=CC=C1C2=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
To the solution with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
STIRRING
Type
STIRRING
Details
The mixture was stirred in open air for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
diluted
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with 100 ml of dichloromethane twice
WASH
Type
WASH
Details
The combined organic phase was washed with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized in ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC(C)C1=CC2=C(O1)C(C1=CC=CC=C1C2=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.6 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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